CP 100356

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

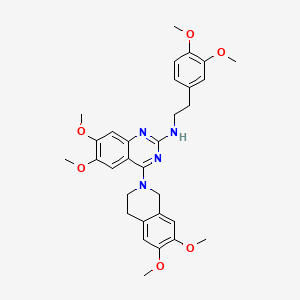

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMZZFZYBXDSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162139 | |

| Record name | CP 100356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142716-85-6 | |

| Record name | CP 100356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142716856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 100356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to CP-100356: Characterizing a Dual P-gp and BCRP Inhibitor for Multidrug Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Multidrug Resistance

The efficacy of chemotherapy is frequently compromised by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically diverse anticancer drugs.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as ATP-dependent efflux pumps.[2][3][4] Among the most clinically significant of these are P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[2][5][6]

These transporters are expressed in physiological barriers like the intestine, blood-brain barrier, and kidneys, where they play a protective role by extruding xenobiotics.[3][7][8] However, their overexpression in tumor cells leads to the active efflux of chemotherapeutic agents, reducing intracellular drug concentrations to sub-therapeutic levels and rendering treatment ineffective.[9][10] Given that P-gp and BCRP are often co-expressed in tumors and possess overlapping substrate specificities, the development of inhibitors that can simultaneously block both transporters is a critical goal for overcoming MDR.[1][2][11] This guide provides a technical overview and detailed experimental protocols for characterizing CP-100356, a potent dual inhibitor of P-gp and BCRP.

Introduction to CP-100356

CP-100356 is a small molecule compound recognized for its potent inhibitory activity against P-glycoprotein.[4][12] It functions by binding to the drug-binding site within the transmembrane region of P-gp, thereby blocking the efflux of various substrates.[12] Emerging research indicates that CP-100356 also exhibits significant inhibitory effects on BCRP, positioning it as a valuable research tool for studying dual P-gp/BCRP-mediated transport and for developing strategies to circumvent multidrug resistance. The ability to inhibit both of these key transporters makes CP-100356 a powerful agent for enhancing the efficacy of anticancer drugs that are substrates for either or both pumps.[8][13]

Mechanism of Action: Reversing Efflux

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to actively transport substrates out of the cell.[4] This process involves substrate binding, conformational changes driven by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), and subsequent release of the substrate into the extracellular space.

CP-100356 acts as a competitive or non-competitive inhibitor, occupying the drug-binding pocket(s) of P-gp and BCRP. This prevents the binding and/or transport of chemotherapeutic agents, leading to their intracellular accumulation and restoring cytotoxic activity.

Caption: Mechanism of P-gp/BCRP efflux and inhibition by CP-100356.

In Vitro Characterization: Protocols and Methodologies

To rigorously characterize CP-100356 as a dual P-gp and BCRP inhibitor, a series of validated in vitro assays are essential. These assays provide quantitative data on the compound's potency and specificity.

Transporter ATPase Activity Assay

Scientific Rationale: P-gp and BCRP are ABC transporters that hydrolyze ATP to power substrate efflux. The ATPase activity of these transporters is often stimulated in the presence of their substrates. Inhibitors can be identified by their ability to block this substrate-stimulated ATPase activity. This assay directly measures the interaction of a compound with the transporter's catalytic cycle.

Protocol: P-gp ATPase Assay This protocol is adapted from commercially available kits and standard methodologies.[14][15]

-

Reagents & Materials:

-

High-quality membrane vesicles from Sf9 or mammalian cells overexpressing human P-gp (ABCB1).

-

Control membrane vesicles (from non-transfected cells).

-

Known P-gp substrate/activator (e.g., Verapamil).

-

Known P-gp inhibitor (e.g., PSC833/Valspodar).

-

CP-100356.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

-

ATP solution (MgATP).

-

Phosphate detection reagent (e.g., containing ammonium molybdate and malachite green).

-

-

Procedure:

-

Prepare serial dilutions of CP-100356 and control compounds in assay buffer.

-

In a 96-well plate, add P-gp membrane vesicles.

-

Add the test compounds (CP-100356) and controls to the wells in the presence of a fixed, stimulating concentration of a P-gp substrate (e.g., 200 µM Verapamil).

-

Include a "basal" control (membranes only) and a "vanadate" control (membranes with sodium orthovanadate, a general ATPase inhibitor) to determine the specific transporter-related activity.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding MgATP to all wells.

-

Incubate at 37°C for a defined period (e.g., 20-40 minutes) where phosphate release is linear.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent and a plate reader.

-

-

Data Analysis:

-

Subtract the ATPase activity in the presence of vanadate from all other readings to get the P-gp-specific activity.

-

Plot the percent inhibition of substrate-stimulated ATPase activity against the concentration of CP-100356.

-

Calculate the IC50 value using non-linear regression analysis.

-

Cell-Based Transport Assays

Scientific Rationale: The most direct way to assess inhibitor function is to measure its ability to block the transport of a known fluorescent substrate from cells that overexpress the target transporter.[3] By comparing substrate accumulation in transporter-expressing cells versus parental cells (or in the presence versus absence of an inhibitor), a clear measure of inhibitory potency can be determined.[11][16] Cell lines such as MDCK-MDR1 (P-gp) and MDCK-BCRP are industry standards for these assays.[17][18][19][20][21]

Caption: Workflow for a cell-based fluorescent substrate accumulation assay.

Protocol: BCRP Inhibition using Hoechst 33342 Hoechst 33342 is a cell-permeant DNA stain that is a well-characterized substrate for BCRP.[22][23][24][25][26] Its fluorescence increases significantly upon binding to DNA, making it an excellent probe for accumulation assays.

-

Reagents & Materials:

-

MDCKII cells stably transfected with human BCRP (MDCK-BCRP) and the parental MDCKII cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hoechst 33342.

-

Known potent BCRP inhibitor (e.g., Ko143) as a positive control.

-

CP-100356.

-

Hanks' Balanced Salt Solution (HBSS).

-

Black, clear-bottom 96-well cell culture plates.

-

-

Procedure:

-

Seed MDCK-BCRP cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of CP-100356 and Ko143 in HBSS.

-

Wash the cell monolayer with warm HBSS.

-

Add the compound dilutions to the wells and pre-incubate at 37°C for 15-30 minutes.

-

Add Hoechst 33342 to all wells at a final concentration of 1-5 µM.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Aspirate the solution and wash the cells twice with ice-cold HBSS to stop the transport and remove extracellular dye.

-

Add lysis buffer or HBSS to the wells and measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Determine the fluorescence accumulation in the presence of different concentrations of CP-100356.

-

Normalize the data, setting 0% inhibition as the fluorescence in vehicle-treated cells and 100% inhibition as the fluorescence in cells treated with a saturating concentration of Ko143.

-

Calculate the IC50 value by fitting the concentration-response curve with a four-parameter logistic equation.

-

A similar protocol can be employed for P-gp using MDCK-MDR1 cells and a fluorescent P-gp substrate like Calcein-AM or Rhodamine 123.

Expected Quantitative Data

The primary output from these experiments will be the half-maximal inhibitory concentration (IC50) values. These values quantify the potency of CP-100356 against each transporter and allow for direct comparison with known standards.

| Compound | Target Transporter | Assay Type | Substrate | Typical IC50 Range |

| CP-100356 | P-gp (ABCB1) | ATPase | Verapamil | Low µM to high nM |

| CP-100356 | P-gp (ABCB1) | Cellular Accumulation | Calcein-AM | Low µM to high nM |

| CP-100356 | BCRP (ABCG2) | Cellular Accumulation | Hoechst 33342 | Low µM to high nM |

| Verapamil | P-gp (ABCB1) | Cellular Accumulation | Calcein-AM | ~1-5 µM |

| Ko143 | BCRP (ABCG2) | Cellular Accumulation | Hoechst 33342 | ~50-200 nM |

Applications in Drug Development

CP-100356 serves as a critical tool for several applications in preclinical drug development:

-

Reversing MDR in Vitro: It can be used to demonstrate that a novel anticancer agent's efficacy is limited by P-gp or BCRP efflux in resistant cell lines.

-

Improving CNS Penetration: For drugs targeting the central nervous system, co-administration with a dual inhibitor like CP-100356 in animal models can help determine if P-gp/BCRP at the blood-brain barrier restricts brain uptake.[8][13][27][28]

-

Enhancing Oral Bioavailability: P-gp and BCRP in the intestine limit the absorption of many orally administered drugs.[8][11] CP-100356 can be used in preclinical models to assess the potential for improving the oral bioavailability of substrate drugs.

Conclusion

CP-100356 is a potent dual inhibitor of P-glycoprotein and BCRP, two of the most important ABC transporters implicated in clinical multidrug resistance. The experimental frameworks detailed in this guide provide a robust system for quantifying its inhibitory activity and exploring its potential to sensitize resistant cancer cells to chemotherapy. By employing rigorous, self-validating protocols that include appropriate positive and negative controls, researchers can confidently characterize the interaction of CP-100356 with these key transporters and leverage its properties to advance the development of more effective cancer therapies.

References

-

Gameiro, M., Silva, R., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules. [Link]

-

Gameiro, M., Silva, R., et al. (2017). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives. [Link]

-

Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Hepatoma Research. [Link]

-

Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. PubMed Central. [Link]

-

Choi, Y. H., et al. (2021). Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents. National Institutes of Health. [Link]

-

Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from Evotec. [Link]

-

Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from Creative Bioarray. [Link]

-

BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from BioDuro. [Link]

-

Creative Bioarray. (n.d.). P-gp & BCRP Inhibition Assay. Retrieved from Creative Bioarray. [Link]

-

Qu, Q., et al. (2007). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PubMed Central. [Link]

-

Sekisui XenoTech. (n.d.). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. [Link]

-

Ilaria, S., et al. (2020). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Semantic Scholar. [Link]

-

Saneja, A., et al. (2015). Evaluation of dual P-GP-BCRP inhibitors as nanoparticle formulation. ResearchGate. [Link]

-

Ly, H., et al. (2020). CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). P-glycoprotein. [Link]

-

ResearchGate. (n.d.). BCRP-mediated Hoechst 33342 transport in organoids. [Link]

-

Lalande, M. E., et al. (1981). Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells. PubMed. [Link]

-

Tombline, G., et al. (2004). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. ACS Publications. [Link]

-

Synergy Neo. (n.d.). ATP/NADH Coupled ATPase Assay Protocol. [Link]

-

ResearchGate. (n.d.). Accumulation-based Hoechst transport assay. [Link]

-

Wu, C. P., et al. (2024). Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells. Frontiers in Oncology. [Link]

-

ResearchGate. (n.d.). P-glycoprotein (P-gp), breast cancer resistance protein (BCRP) and von.... [Link]

-

Kim, J. S., et al. (2023). Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation. PubMed. [Link]

-

El-Kareh, A. W., & Secomb, T. W. (2005). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. PubMed. [Link]

-

de Gooijer, M. C., et al. (2015). P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib. PubMed. [Link]

-

Tang, S. C., et al. (2012). Effect of P-glycoprotein and breast cancer resistance protein inhibition on the pharmacokinetics of sunitinib in rats. PubMed. [Link]

-

Trock, B. J., et al. (n.d.). Multidrug Resistance/P-Glycoprotein and Breast Cancer: Review and Meta-Analysis. ResearchGate. [Link]

Sources

- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators [journal.hep.com.cn]

- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP | Semantic Scholar [semanticscholar.org]

- 8. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. enamine.net [enamine.net]

- 18. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. researchgate.net [researchgate.net]

- 23. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effect of P-glycoprotein and breast cancer resistance protein inhibition on the pharmacokinetics of sunitinib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-100356: A Technical Guide to a Potent P-glycoprotein Inhibitor and Research Tool

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Multidrug Resistance and the Role of P-glycoprotein

In the realm of drug development and chemotherapy, a significant hurdle to therapeutic efficacy is the phenomenon of multidrug resistance (MDR). A key player in this process is P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells. This cellular defense mechanism, while crucial for protecting cells from xenobiotics, can also reduce the intracellular concentration of therapeutic agents, rendering them ineffective. The development of potent and selective P-gp inhibitors is therefore a critical area of research to overcome MDR and enhance the efficacy of various drugs. This technical guide provides a comprehensive overview of CP-100356, a powerful P-glycoprotein inhibitor that has become an invaluable tool in pharmaceutical research. While the specific initial discovery and development history of CP-100356 by Pfizer is not extensively detailed in publicly available literature, its characterization and application as a potent P-gp inhibitor are well-documented, forming the core of this guide.

Chemical Identity and Physicochemical Properties

CP-100356, chemically known as N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine, is a diaminoquinazoline derivative. Its structure is characterized by a central quinazoline core linked to a dihydroisoquinoline moiety and a dimethoxyphenethyl group.

| Property | Value | Reference |

| Molecular Formula | C34H40N4O6 | N/A |

| Molecular Weight | 600.71 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Part 1: Unraveling the Mechanism of Action - P-glycoprotein Inhibition

The primary and most well-characterized biological activity of CP-100356 is its potent inhibition of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).

Direct Interaction and Competitive Inhibition

CP-100356 is a high-affinity P-gp inhibitor. It directly interacts with the transporter, likely at one or more of its substrate-binding sites. While the precise binding mode is not fully elucidated, it is understood to act as a competitive inhibitor, preventing the binding and subsequent efflux of P-gp substrates.

Modulation of ATPase Activity

The function of P-gp is intrinsically linked to its ATPase activity, which provides the energy for substrate transport. P-gp inhibitors can modulate this activity. In the case of CP-100356, its interaction with P-gp influences the ATPase cycle, leading to a non-productive state where substrate transport is inhibited.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by CP-100356.

Part 2: In Vitro and In Vivo Characterization as a Research Tool

CP-100356 has been extensively used as a "chemical knock-out equivalent" to investigate the role of efflux transporters in drug disposition.[1]

In Vitro Studies: A Staple for Transporter Research

In vitro cell-based assays are fundamental to understanding a compound's interaction with transporters. CP-100356 is frequently employed in these systems to block P-gp-mediated efflux.

Experimental Protocol: P-gp Inhibition Assay in Caco-2 Cells

This protocol describes a typical experiment to assess the P-gp inhibitory potential of a test compound using CP-100356 as a positive control.

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses P-gp, are cultured on permeable supports (e.g., Transwell® inserts) to form a polarized monolayer.

-

Compound Preparation: Prepare solutions of a known P-gp substrate (e.g., digoxin) and the test compound at various concentrations. A solution of CP-100356 is prepared as a positive control.

-

Transport Assay:

-

Add the P-gp substrate to the apical (A) or basolateral (B) side of the Caco-2 monolayer.

-

Simultaneously, add the test compound or CP-100356 to both sides to ensure consistent inhibition.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

-

Sample Analysis: Collect samples from the receiver compartment (B for A-to-B transport; A for B-to-A transport) and analyze the concentration of the P-gp substrate using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined. A significant reduction in the efflux ratio in the presence of the test compound or CP-100356 indicates P-gp inhibition.

In Vivo Studies: Elucidating the Impact on Pharmacokinetics

The true test of a P-gp inhibitor's utility lies in its ability to modulate drug disposition in vivo. A key study by Pfizer scientists demonstrated the effectiveness of CP-100356 in rats.[1]

Key Findings from In Vivo Studies: [1]

-

Co-administration with Fexofenadine (a P-gp substrate): Resulted in a dramatic, dose-dependent increase in the systemic exposure of fexofenadine.

-

Co-administration with Prazosin (a dual P-gp/BCRP substrate): Led to a significant increase in the systemic exposure of prazosin.

-

Selectivity: CP-100356 showed minimal inhibition of major cytochrome P450 enzymes, including CYP3A4, which is a crucial characteristic for a research tool to avoid confounding metabolic effects.[1][2]

These findings validate the use of CP-100356 as a selective in vivo tool to probe the involvement of P-gp and BCRP in the oral absorption and overall pharmacokinetics of drug candidates.

Part 3: An Unexpected Discovery - Antiviral Activity

In a fascinating turn of events, research has unveiled a novel biological activity for CP-100356, independent of its P-gp inhibitory function. A 2020 study identified CP-100356 as a potent inhibitor of Lassa virus (LASV) entry into host cells.

Mechanism of Viral Entry Inhibition

The study revealed that CP-100356 does not block the binding of the virus to its cellular receptor. Instead, it inhibits the low-pH-dependent membrane fusion step, which is critical for the viral genome to enter the host cell cytoplasm. Importantly, this antiviral effect was found to be independent of P-gp inhibition.

Caption: Simplified workflow of Lassa Virus entry and the inhibitory action of CP-100356.

Quantitative Antiviral Activity

| Virus | IC50 (µM) | CC50 (µM) |

| Lassa Virus (LASV) | 0.062 | >20 |

| Lymphocytic Choriomeningitis Virus (LCMV) | 0.54 | >20 |

Conclusion and Future Perspectives

CP-100356 stands as a testament to the serendipitous nature of drug discovery. While its origins may lie within a broader search for therapeutic agents, it has carved out a significant niche as a highly potent and selective P-glycoprotein inhibitor. Its utility as a "chemical knock-out" tool in both in vitro and in vivo settings has empowered researchers to dissect the complex roles of efflux transporters in drug disposition and multidrug resistance. The subsequent discovery of its P-gp-independent antiviral activity opens up new avenues for research and potential therapeutic development. For drug development professionals, CP-100356 remains an essential compound in the toolbox for characterizing the transporter liability of new chemical entities. As our understanding of transporter biology and viral entry mechanisms continues to evolve, the applications and importance of well-characterized chemical probes like CP-100356 will undoubtedly continue to grow.

References

-

Taylor, J. C., Ferry, D. R., Higgins, C. F., & Callaghan, R. (1999). The equilibrium and kinetic drug binding properties of the mouse P-gp1a and P-gp1b P-glycoproteins are similar. British journal of cancer, 81(5), 783–789. [Link]

-

Wandel, C., Kim, R. B., Kajiji, S., Guengerich, P., Wilkinson, G. R., & Wood, A. J. (1999). P-glycoprotein and cytochrome P-450 3A inhibition: dissociation of inhibitory potencies. Cancer research, 59(16), 3944–3948. [Link]

-

Takenaga, T., Zhang, Z., Muramoto, Y., Fehling, S. K., Hirabayashi, A., Takamatsu, Y., Kajikawa, J., Miyamoto, S., Nakano, M., Urata, S., Groseth, A., Strecker, T., Noda, T., & Yasuda, J. (2020). CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor. Viruses, 12(11), 1289. [Link]

-

Kalgutkar, A. S., Frederick, K. S., Chupka, J., Feng, B., Kempshall, S., Mireles, R. J., Fenner, K. S., & Troutman, M. D. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Journal of pharmaceutical sciences, 98(12), 4914–4927. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of CP-100356: A P-Glycoprotein Inhibitor

This guide provides a comprehensive technical overview for the in vitro characterization of CP-100356, a specific inhibitor of P-glycoprotein (P-gp). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump, actively extruding a wide array of xenobiotics from cells.[1] This mechanism is a key contributor to multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs. The strategic inhibition of P-gp by compounds like CP-100356 is a critical area of research aimed at overcoming MDR and enhancing drug efficacy.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to rigorously characterize CP-100356's interaction with P-gp in a laboratory setting. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format.

Foundational Principles: Understanding the Target and Inhibitor

P-glycoprotein (also known as MDR1) utilizes the energy from ATP hydrolysis to transport substrates against a concentration gradient, effectively reducing intracellular drug accumulation. A robust in vitro characterization of a P-gp inhibitor like CP-100356 must therefore quantify its ability to interfere with this process. The primary objectives are to determine its potency (IC₅₀), assess its cellular toxicity (CC₅₀), and confirm its mechanism of action.

Recent research has also identified CP-100356 as a viral entry inhibitor for Lassa virus (LASV) and other mammarenaviruses.[2] This antiviral activity was found to be independent of P-gp, as downregulation of P-gp did not significantly reduce viral entry.[2] CP-100356 was shown to inhibit the low-pH-dependent membrane fusion step of the viral life cycle.[2] While this guide focuses on its P-gp inhibitory properties, this dual activity is a noteworthy characteristic of the compound.

Core Experimental Logic

The characterization of a P-gp inhibitor hinges on observing a functional change in cells that express the transporter. The most direct method involves using a cell line that overexpresses P-gp and monitoring the intracellular accumulation of a known fluorescent P-gp substrate. In the presence of an effective inhibitor like CP-100356, the efflux of the fluorescent substrate will be blocked, leading to a measurable increase in intracellular fluorescence.

Figure 1: Mechanism of P-gp inhibition by CP-100356.

Quantitative Assessment of P-gp Inhibition and Cytotoxicity

The initial characterization requires determining the potency of CP-100356 as a P-gp inhibitor and its inherent cytotoxicity. These two parameters are intrinsically linked; a compound is only useful if its inhibitory effects occur at concentrations that are not toxic to the cells.

Quantitative Data Summary

The following table summarizes key in vitro parameters for CP-100356 from published studies. These values serve as a benchmark for experimental validation.

| Parameter | Description | Cell Line | Value | Reference |

| IC₅₀ (LASV) | 50% inhibitory concentration against Lassa virus | Vero E6 | 0.062 µM | [2] |

| IC₅₀ (VSV-LASVGP) | 50% inhibitory concentration against pseudotyped VSV | Vero | 0.52 µM | [2] |

| IC₅₀ (LCMV) | 50% inhibitory concentration against LCMV | Vero | 0.54 µM | [2] |

| CC₅₀ | 50% cytotoxic concentration | Vero | 21.0 µM | [2] |

| EC₅₀ (P-gp inhibitor alone) | 50% effective concentration (antiviral context) | VeroE6 | 23.4 µM | [3] |

| CC₅₀ (P-gp inhibitor alone) | 50% cytotoxic concentration (antiviral context) | VeroE6 | 29.6 µM | [3] |

Experimental Protocol 1: Determining IC₅₀ using a Calcein-AM Efflux Assay

This protocol quantifies the concentration of CP-100356 required to inhibit 50% of P-gp efflux activity. It utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable molecule calcein. Calcein is a substrate for P-gp, so in P-gp-overexpressing cells, it is rapidly pumped out, resulting in low fluorescence.[4]

Self-Validation System: The protocol includes parental cells (low P-gp expression) as a negative control and a known P-gp inhibitor (e.g., Verapamil) as a positive control. The expected outcome is high fluorescence in parental cells regardless of treatment, and dose-dependent fluorescence increase in P-gp-overexpressing cells treated with CP-100356 or Verapamil.

Methodology:

-

Cell Seeding: Seed a P-gp-overexpressing cell line (e.g., MDCKII-MDR1) and its corresponding parental cell line (e.g., MDCKII) in parallel into a 96-well black, clear-bottom plate. Culture until a confluent monolayer is formed.

-

Compound Preparation: Prepare a serial dilution of CP-100356 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubation: Remove culture medium from the wells and wash gently with assay buffer. Add the CP-100356 dilutions and controls to the respective wells and pre-incubate for 30-60 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM to all wells at a final concentration of ~0.25 µM and incubate for an additional 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation (~485 nm) and emission (~530 nm) filters.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence signal in the P-gp-overexpressing cells to the signal from the vehicle-treated parental cells (representing 100% inhibition or maximum accumulation).

-

Plot the normalized fluorescence against the logarithm of the CP-100356 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Protocol 2: Determining CC₅₀ using a Cell Viability Assay

This protocol is essential to ensure that the observed increase in fluorescence in the efflux assay is due to P-gp inhibition and not a result of compound-induced cell death, which could also lead to substrate retention.

Methodology:

-

Cell Seeding: Seed the P-gp-overexpressing cell line in a 96-well clear plate and culture for 24 hours.

-

Compound Treatment: Treat the cells with the same serial dilutions of CP-100356 used in the IC₅₀ assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a period relevant to the efflux assay (e.g., 24 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content) to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent viability against the logarithm of the CP-100356 concentration.

-

Fit the data to determine the CC₅₀ value.

-

Functional Characterization: ATPase Activity Assay

P-gp function is directly coupled to ATP hydrolysis. The binding and transport of substrates stimulate P-gp's ATPase activity. Inhibitors can modulate this activity, and measuring this effect provides a cell-free, mechanistic confirmation of interaction.

Experimental Protocol 3: P-gp ATPase Activity Assay

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membranes in the presence and absence of CP-100356.

Methodology:

-

Reagent Preparation: Use commercially available P-gp-containing membranes (e.g., from insect cells overexpressing human P-gp). Prepare an assay buffer containing MgATP.

-

Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and serial dilutions of CP-100356.

-

Controls:

-

Basal Activity: P-gp membranes + buffer (no compound).

-

Stimulated Activity: P-gp membranes + buffer + a known P-gp substrate/stimulator (e.g., Verapamil).

-

Inhibited Activity: P-gp membranes + buffer + stimulator + a known inhibitor (e.g., sodium orthovanadate).

-

-

Reaction: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow ATP hydrolysis to occur.

-

Phosphate Detection: Stop the reaction and add a reagent that detects free phosphate (e.g., a malachite green-based colorimetric reagent).

-

Measurement: Read the absorbance at the appropriate wavelength (~650 nm).

-

Data Analysis: Calculate the amount of phosphate released by comparing to a standard curve. Determine the effect of CP-100356 on both basal and substrate-stimulated ATPase activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Challenge of Multidrug Resistance and the Quest for Specificity

An In-Depth Technical Guide to the Selectivity of CP-100356 for P-glycoprotein

In the landscape of modern pharmacology and oncology, multidrug resistance (MDR) remains a formidable obstacle.[1][2][3] The overexpression of cellular efflux pumps, particularly P-glycoprotein (P-gp), can render promising therapeutic agents ineffective by preventing them from reaching their intracellular targets.[1][4][5][6] This phenomenon has driven a decades-long search for potent and, critically, selective P-gp inhibitors to be used as chemosensitizers.[7][8] An ideal inhibitor must potently block P-gp without significantly affecting other transporters or metabolic enzymes, thereby avoiding complex drug-drug interactions and off-target toxicities.

This guide provides a deep dive into the technical assessment of CP-100356, a compound recognized for its potent interaction with P-glycoprotein.[4][9] We will move beyond a simple declaration of its inhibitory action to dissect its selectivity profile against other clinically relevant ATP-binding cassette (ABC) transporters. As a senior application scientist, my objective is not merely to present protocols, but to illuminate the causality behind the experimental design, creating a self-validating framework for researchers, scientists, and drug development professionals to confidently assess transporter-mediated drug efflux.

Chapter 1: The Landscape of ABC Efflux Transporters

To appreciate the selectivity of an inhibitor, one must first understand the key players it may interact with. P-gp belongs to a large superfamily of ABC transporters, several of which contribute to MDR and have overlapping substrate specificities.[4][10][11]

The Primary Target: P-glycoprotein (P-gp/MDR1/ABCB1)

P-glycoprotein is an ATP-dependent efflux pump with a remarkably broad substrate portfolio.[4][12] It is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport hydrophobic, amphipathic compounds out of the cell.[1][12] P-gp is strategically expressed in key physiological barriers, including the intestinal epithelium, where it limits drug absorption; the capillary endothelial cells of the blood-brain barrier, where it restricts entry into the central nervous system; and in the liver and kidneys, where it facilitates excretion.[4][13] In cancer cells, its overexpression is a primary mechanism of resistance to a wide range of chemotherapeutics.[5][6]

Key Transporters for Selectivity Profiling

A robust selectivity assessment for a P-gp inhibitor must include, at a minimum, its activity against two other major MDR-conferring transporters:

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): While also an ABC transporter, MRP1 typically transports conjugated organic anions and has a distinct substrate and inhibitor profile compared to P-gp.[10][11]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another crucial efflux pump implicated in MDR. Its substrate specificity can overlap with P-gp, making it a critical protein for counter-screening to determine an inhibitor's precise mechanism of action.[10][11]

The following diagram illustrates the relationship between these key transporters in the context of cellular drug efflux.

Caption: Interaction of CP-100356 with key MDR-associated ABC transporters.

Chapter 2: Quantitative and Mechanistic Profile of CP-100356

CP-100356 has been identified as a high-affinity P-glycoprotein inhibitor. Its utility as a research tool and potential therapeutic adjuvant hinges on its specific inhibitory profile.

Chemical Identity

-

Chemical Name: 4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-2[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine hydrochloride

-

Molecular Formula: C₃₁H₃₆N₄O₆·HCl

-

Molecular Weight: 597.1 g/mol

Quantitative Selectivity Profile

The inhibitory potency of CP-100356 is best understood by comparing its half-maximal inhibitory concentration (IC₅₀) across different transporters. The IC₅₀ value represents the concentration of the inhibitor required to reduce the transporter's activity by 50%. Data synthesized from in vitro studies provides a clear picture of its selectivity.

| Transporter | Gene Symbol | Assay Type | Substrate | IC₅₀ (µM) | Potency/Selectivity |

| P-glycoprotein (MDR1) | ABCB1 | Calcein-AM Transport | Calcein-AM | 0.5 | High Potency |

| P-glycoprotein (MDR1) | ABCB1 | Digoxin Transport | Digoxin | 1.2 | High Potency |

| BCRP | ABCG2 | Prazosin Transport | Prazosin | 1.5 | High Potency |

| MRP2 | ABCC2 | - | - | >15 | Selective (No Inhibition) |

| OATP1B1 | SLCO1B1 | E₂-17βG Uptake | Estradiol 17β-D-Glucuronide | ~66 | Highly Selective (Weak Inhibition) |

| Data sourced from MedchemExpress and Tocris Bioscience, based on studies using transfected MDCKII cells.[14] |

This quantitative data is unequivocal: CP-100356 is a potent, low-micromolar dual inhibitor of P-gp (MDR1) and BCRP.[14][15] Crucially, it displays a high degree of selectivity, with negligible inhibitory activity against MRP2 and very weak inhibition of the uptake transporter OATP1B1 at concentrations more than 100-fold higher than its P-gp IC₅₀.[14] This profile makes it an excellent tool for specifically probing the function of P-gp and BCRP.

Mechanism of Inhibition

CP-100356 functions by directly interacting with the transporter. It is understood to bind to the drug-binding pocket within the transmembrane domain of P-gp, thereby inhibiting the efflux of various substrates.[9] This can occur through competitive, non-competitive, or allosteric mechanisms, all of which ultimately prevent the transport of chemotherapeutic agents out of the cell, restoring their intracellular concentration and cytotoxic effect.[6][16]

Chapter 3: Gold-Standard Protocols for Assessing P-gp Selectivity

A trustworthy selectivity profile is not built on a single assay. It requires a multi-pronged, logical workflow that combines different methodologies to cross-validate findings. Here, we present detailed protocols for the key assays used to characterize compounds like CP-100356.

Caption: Experimental workflow for determining inhibitor selectivity.

Cell-Based Screening: Substrate Accumulation Assays

These assays are the workhorses of P-gp inhibitor screening. They rely on measuring the intracellular accumulation of a fluorescent probe substrate in cells that overexpress the transporter of interest.

Principle: Calcein-AM is a non-fluorescent, cell-permeant P-gp substrate.[17] Once inside the cell, intracellular esterases cleave it into the highly fluorescent, membrane-impermeant calcein. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low fluorescence.[17][18] A P-gp inhibitor like CP-100356 blocks this efflux, leading to Calcein-AM retention, cleavage, and a dose-dependent increase in intracellular fluorescence.[19][20]

Step-by-Step Methodology:

-

Cell Seeding: Seed MDR1-transfected MDCKII cells (or another suitable P-gp overexpressing cell line) in a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer the next day. Incubate overnight (37°C, 5% CO₂).

-

Compound Preparation: Prepare a serial dilution of CP-100356 (e.g., from 0.01 µM to 100 µM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Include a positive control (e.g., 50 µM Verapamil) and a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Gently wash the cell monolayer twice with warm HBSS. Add the diluted CP-100356 and control solutions to the respective wells. Pre-incubate for 30 minutes at 37°C to allow the inhibitor to interact with the cells.

-

Substrate Addition: Add Calcein-AM to all wells to a final concentration of 0.25 µM.[21]

-

Incubation & Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) kinetically every 2 minutes for 60 minutes.

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope) for each concentration.

-

Normalize the data by setting the vehicle control rate as 0% inhibition and the positive control as 100% inhibition.

-

Plot the normalized inhibition (%) against the log concentration of CP-100356.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Principle: Rhodamine 123 is an intrinsically fluorescent cation that is a well-characterized P-gp substrate.[22][23] In P-gp overexpressing cells, its intracellular accumulation is low due to active efflux. Inhibition of P-gp blocks this efflux, resulting in a measurable increase in intracellular fluorescence.[22][24]

Step-by-Step Methodology:

-

Cell Preparation: Use a suspension cell line overexpressing P-gp (e.g., MCF7/ADR) or trypsinize and resuspend an adherent line. Adjust cell density to ~1x10⁶ cells/mL in assay buffer.

-

Compound Incubation: In a 96-well plate or microcentrifuge tubes, add serial dilutions of CP-100356, a positive control (e.g., Verapamil), and a vehicle control. Add the cell suspension to each well/tube.

-

Substrate Loading: Add Rhodamine 123 to a final concentration of 1-5 µM.[22] Incubate for 30-60 minutes at 37°C, protected from light.[22][24]

-

Washing: Pellet the cells by centrifugation (300 x g, 5 min). Discard the supernatant. Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Measurement: Resuspend the final cell pellet in a known volume of PBS or cell lysis buffer. Measure fluorescence using a plate reader or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

-

Data Analysis: Similar to the Calcein-AM assay, calculate the % increase in fluorescence accumulation relative to controls and plot against inhibitor concentration to determine the IC₅₀.

Mechanistic Validation: P-gp ATPase Activity Assay

Principle: The efflux function of P-gp is directly coupled to ATP hydrolysis.[12][25] The binding and transport of substrates typically stimulate P-gp's basal ATPase activity.[26][27] Inhibitors can modulate this activity. This cell-free assay, using membranes from P-gp-overexpressing cells, directly measures the biochemical activity of the transporter by quantifying the release of inorganic phosphate (Pi) from ATP.[26][28]

Caption: Principle of the P-gp ATPase activity assay.

Step-by-Step Methodology:

-

Membrane Preparation: Use commercially available membrane vesicles prepared from Sf9 cells infected with a baculovirus carrying the human MDR1 cDNA, which provides high levels of functional P-gp.[26]

-

Reaction Setup: In a 96-well plate, combine the P-gp membranes (5-10 µg), a stimulating substrate (e.g., 300 µM Verapamil), and serial dilutions of CP-100356 in an ATPase assay buffer.

-

Initiate Reaction: Add MgATP (e.g., 5 mM final concentration) to start the reaction. Incubate at 37°C for 20-40 minutes. The reaction must be timed to stay within the linear range of phosphate release.

-

Stop Reaction: Terminate the reaction by adding 5% sodium dodecyl sulfate (SDS).

-

Phosphate Detection: Add a colorimetric reagent that detects free inorganic phosphate (e.g., a solution containing ammonium molybdate and malachite green). After a color development period, measure the absorbance at ~650 nm.

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate (KH₂PO₄).

-

Convert absorbance readings to the amount of phosphate released (nmol Pi/min/mg protein).

-

Determine the % inhibition of the verapamil-stimulated ATPase activity for each CP-100356 concentration.

-

Plot the data and fit to a suitable model to calculate the IC₅₀.

-

Confirmation of Selectivity Profile

To confirm that CP-100356 is a dual P-gp/BCRP inhibitor but not an MRP1 inhibitor, the assays described above must be adapted.

-

For BCRP: Use MDCKII cells transfected with the ABCG2 gene. A preferred substrate for BCRP transport assays is Prazosin.[14] The protocol would be a transcellular transport assay, measuring the efflux of Prazosin from the basolateral to the apical side of a confluent cell monolayer grown on a transwell insert, and assessing the ability of CP-100356 to inhibit this transport.

-

For MRP1: Use a cell line overexpressing MRP1 (e.g., H69AR).[10] The Calcein-AM assay can be used, as Calcein-AM is also a weak substrate for MRP1. Comparing the IC₅₀ from the MRP1-overexpressing line to the P-gp-overexpressing line will reveal selectivity. A much higher IC₅₀ in the MRP1 line would confirm selectivity for P-gp.

Conclusion: An Integrated View of CP-100356 Selectivity

References

- P-glycoprotein - Wikipedia.

-

Schwab, D., Fischer, H., Tabatabaei, A., Poli, S., & Huwyler, J. (2003). Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Journal of Medicinal Chemistry, 46(9), 1716–1725. [Link]

-

A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Molecular and Cellular Biochemistry. [Link]

-

Loo, T. W., & Clarke, D. M. (2005). Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux. Journal of Membrane Biology, 206(3), 173–185. [Link]

-

Wang, Y. J., Zhang, Y. K., Zhang, L., & Wang, Z. W. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Molecular Medicine Reports, 24(4), 704. [Link]

-

Schwab, D., Fischer, H., Tabatabaei, A., Poli, S., & Huwyler, J. (2003). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry, 46(9), 1716–1725. [Link]

-

Kim, J., Kim, H., Park, J. S., Lee, K., & Kim, S. (2020). CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry. Viruses, 12(10), 1149. [Link]

-

Feng, B., Mills, J. B., Davidson, R. E., & Mireles, R. J. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137–139. [Link]

-

Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. [Link]

-

Rigalli, J. P., Ruiz, M. L., Perdomo, V. G., Villanueva, S. S. M., & Catania, V. A. (2011). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Current Medicinal Chemistry, 18(3), 398-413. [Link]

-

The calcein assay for studying MDR1/Pgp expression and function. ResearchGate. [Link]

-

Chu, X., Liao, M., Shen, H., et al. (2018). Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays. The AAPS Journal, 20(4), 74. [Link]

-

Tiberghien, F., & Loor, F. (1996). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Anti-Cancer Drugs, 7(5), 568–578. [Link]

-

Payen, L., Honorat, M., Guitton, J., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 484. [Link]

-

Polli, J. W., Wring, S. A., Humphreys, J. E., et al. (2001). Rational use of in vitro P-glycoprotein assays in drug discovery. The Journal of Pharmacology and Experimental Therapeutics, 299(2), 620–628. [Link]

-

Fermento, M. E., Gandini, A., Salomón, C., et al. (2014). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. BioMed Research International, 2014, 158286. [Link]

-

Calcein AM extrusion assay: (A) efflux inhibition effects of various copolymers. ResearchGate. [Link]

-

Payen, L., Honorat, M., Guitton, J., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 484. [Link]

-

The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]

-

Using Rhodamine 123 Accumulation in CD 8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo. ResearchGate. [Link]

-

Singh, P., Kumar, A., Kumar, P., & Kumar, D. (2022). Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. Journal of Controlled Release, 348, 543-561. [Link]

-

Taylor, J. C., Alam, A., Stephens, C., et al. (2023). Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein. Journal of Biological Chemistry, 299(4), 103017. [Link]

-

Tombline, G., & Senior, A. E. (2004). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry, 279(53), 55290-55298. [Link]

-

Berardi, F., Niso, M., & Perrone, R. (2019). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. Cancer Drug Resistance, 2, 808-831. [Link]

-

K, P., & S, S. (2013). P-Glycoprotein Inhibition for Optimal Drug Delivery. Drug Delivery, 20(3-4), 124–134. [Link]

-

P-Glycoprotein Inhibitors: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Ambudkar, S. V., Lelong, I. H., Zhang, J., & Cardarelli, C. O. (1998). Drug-stimulated ATPase activity of the human P-glycoprotein. Methods in Enzymology, 292, 504–514. [Link]

-

Kathawala, R. J., Gupta, P., Ashby, C. R., Jr, & Chen, Z. S. (2015). P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives. Current Cancer Drug Targets, 13(3), 326–346. [Link]

-

Loo, T. W., & Clarke, D. M. (2000). Drug-stimulated ATPase activity of human P-glycoprotein is blocked by disulfide cross-linking between the nucleotide-binding sites. Journal of Biological Chemistry, 275(26), 19435–19438. [Link]

-

Taylor, J. C., Alam, A., Stephens, C., et al. (2023). Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein. Journal of Biological Chemistry, 299(4), 103017. [Link]

-

Katoh, M., Nakajima, M., & Yokoi, T. (2018). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Biological and Pharmaceutical Bulletin, 41(10), 1592-1599. [Link]

-

Fajardo-Lubián, A., Lázaro-Díez, M., & Remuzgo-Martínez, S. (2021). Strategies to Combat Multidrug-Resistant and Persistent Infectious Diseases. Antibiotics, 10(4), 382. [Link]

-

Leslie, E. M., Deeley, R. G., & Cole, S. P. (2005). Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense. Toxicology and Applied Pharmacology, 204(3), 216–237. [Link]

-

New Treatment Strategies for Multidrug-resistant Chronic Infections. Technology Networks. [Link]

-

Upadhyay, A., Joshi, H., Srivastava, R., & Jain, S. (2021). Multidrug resistance crisis during COVID-19 pandemic: Role of anti-microbial peptides as next-generation therapeutics. Expert Review of Anti-infective Therapy, 20(2), 163-177. [Link]

Sources

- 1. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Multidrug resistance crisis during COVID-19 pandemic: Role of anti-microbial peptides as next-generation therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]

- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 14. medchemexpress.com [medchemexpress.com]

- 15. BCRP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 16. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Drug-stimulated ATPase activity of human P-glycoprotein is blocked by disulfide cross-linking between the nucleotide-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Off-Target Effects of CP-100356

Abstract

CP-100356 is recognized for its role as a potent and selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit.[1][2] While its on-target effects have been the subject of numerous investigations, a comprehensive understanding of its potential off-target interactions is crucial for a complete pharmacological profile. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the off-target effects of CP-100356. By employing a multi-pronged approach that combines computational predictions with robust in vitro and cell-based assays, this document outlines a pathway to deconvolve the complete target landscape of this compound, thereby enhancing its therapeutic potential and mitigating unforeseen adverse effects.

Introduction: The Known and the Unknown of CP-100356

CP-100356 is a well-documented N-Methyl-D-aspartate (NMDA) receptor antagonist.[2][3] These receptors are pivotal in synaptic plasticity and their overactivation can lead to excitotoxicity, a mechanism implicated in various neurological disorders.[3] The therapeutic potential of NMDA receptor antagonists is therefore significant, with applications being explored in conditions like depression and neurodegenerative diseases.[3]

However, the journey of a drug from a promising candidate to a safe and effective therapeutic is often complicated by unintended off-target interactions.[4] These interactions can lead to a range of outcomes, from unexpected side effects to novel therapeutic applications. For CP-100356, while its primary target is well-established, a systematic exploration of its off-target profile is less documented in publicly available literature. A recent study identified CP-100356 as a P-glycoprotein (P-gp) inhibitor, highlighting its potential for off-target activities that could influence the pharmacokinetics of other drugs.[5][6] This underscores the importance of a thorough off-target investigation.

This guide provides a strategic and technical roadmap for comprehensively characterizing the off-target interaction profile of CP-100356.

Strategic Framework for Off-Target Identification

A multi-faceted approach is essential for a thorough investigation of off-target effects. This framework combines computational, biochemical, and cell-based methodologies to build a comprehensive profile of CP-100356's molecular interactions.

Logical Workflow for Off-Target Discovery

Caption: A strategic workflow for identifying and validating off-target effects of CP-100356.

Phase 1: Initial Screening and Computational Prediction

The initial phase focuses on broad screening to identify potential off-target candidates.

Computational Approaches

-

Ligand-Based Methods: These approaches compare the chemical structure of CP-100356 to databases of compounds with known biological activities.[4][7] Similarities in structure can suggest potential off-target interactions.

-

Structure-Based Methods (Target-Centric): If the three-dimensional structures of potential off-target proteins are known, computational docking studies can predict the binding affinity of CP-100356 to these proteins.[4]

Broad Biochemical Screening: Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[8][9][10] Screening CP-100356 against a large panel of kinases can provide a rapid assessment of its selectivity.[8][11][12]

Table 1: Representative Kinase Profiling Data

| Kinase Target | % Inhibition at 1 µM CP-100356 | % Inhibition at 10 µM CP-100356 |

| Kinase A | 5% | 15% |

| Kinase B | 85% | 98% |

| Kinase C | 2% | 8% |

| ... | ... | ... |

Phase 2: Target Deconvolution and Validation

Once potential off-targets are identified, the next step is to confirm these interactions and determine their binding affinities.

Affinity Chromatography coupled with Mass Spectrometry

This technique is a powerful tool for identifying the direct binding partners of a small molecule from a complex biological sample like a cell lysate.[13][14][15][16]

Experimental Protocol: Affinity Chromatography

-

Immobilization of CP-100356: Covalently attach CP-100356 to a solid support (e.g., agarose beads).

-

Incubation with Proteome: Incubate the immobilized compound with a cell or tissue lysate.

-

Washing: Wash away non-specifically bound proteins.

-

Elution: Elute the proteins that specifically bind to CP-100356.

-

Identification by Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

Caption: Workflow for identifying protein targets of CP-100356 using affinity chromatography.

Thermal Shift Assay (Differential Scanning Fluorimetry)

A thermal shift assay, or differential scanning fluorimetry (DSF), is a rapid and cost-effective method to validate the binding of a ligand to a protein.[17][18][19][20] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[19]

Experimental Protocol: Thermal Shift Assay

-

Prepare Protein Solution: Purify the potential off-target protein.

-

Add Fluorescent Dye: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[19][21]

-

Incubate with CP-100356: Incubate the protein-dye mixture with varying concentrations of CP-100356.

-

Thermal Denaturation: Gradually increase the temperature in a real-time PCR instrument and monitor the fluorescence.[17][21]

-

Data Analysis: Determine the Tm for each concentration of CP-100356. An increase in Tm indicates binding.[19]

Competitive Binding Assays

Competitive binding assays are used to determine the binding affinity (Ki) of a compound for a target by measuring its ability to displace a known, labeled ligand.[22][23][24][25]

Experimental Protocol: Competitive Binding Assay

-

Prepare Target: Use cells expressing the target receptor or purified receptor.

-

Add Labeled Ligand: Add a constant concentration of a fluorescently or radioactively labeled ligand known to bind to the target.

-

Add CP-100356: Add increasing concentrations of CP-100356.

-

Incubate and Measure: After incubation, measure the amount of labeled ligand that remains bound.

-

Calculate Ki: Determine the concentration of CP-100356 that displaces 50% of the labeled ligand (IC50) and use this to calculate the Ki.

Phase 3: Cellular and Phenotypic Characterization

Identifying a direct binding interaction is the first step. The next crucial phase is to understand the functional consequences of this interaction in a cellular context.

Cell-Based Phenotypic Screening

Phenotypic screening involves treating cells with a compound and observing changes in their behavior or appearance without a preconceived notion of the target.[26][][28][29][30] This approach is powerful for discovering unexpected biological effects.[28]

Table 2: Example Phenotypic Screening Readouts

| Phenotype | Assay Method |

| Cell Viability | MTT or CellTiter-Glo assay |

| Apoptosis | Caspase-3/7 activity assay, Annexin V staining |

| Cell Cycle Progression | Flow cytometry with DNA staining |

| Cellular Morphology | High-content imaging |

| Protein Expression Levels | Western blotting or ELISA |

Mechanism of Action Deconvolution

If a distinct cellular phenotype is observed, the next step is to link this phenotype to a specific off-target interaction. This can be achieved through techniques such as:

-

RNA interference (RNAi) or CRISPR-Cas9: Knocking down or knocking out the expression of the putative off-target protein should abolish the phenotypic effect of CP-100356 if the hypothesis is correct.[31]

-

Proteomics and Transcriptomics: Analyzing changes in the proteome or transcriptome of cells treated with CP-100356 can provide insights into the signaling pathways affected by the off-target interaction.

Conclusion

A thorough investigation of the off-target effects of CP-100356 is a critical exercise in due diligence for its further development and application. The multi-pronged strategy outlined in this guide, combining in silico, biochemical, and cell-based approaches, provides a robust framework for building a comprehensive pharmacological profile of this compound. By systematically deconstructing its molecular interactions, the scientific community can unlock its full therapeutic potential while ensuring a higher margin of safety.

References

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.

- Phenotypic Screening Services | CRO services. Oncodesign Services.

- Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH.

- Cell-Based Phenotypic Screening Services. BOC Sciences.

- Phenotype-Based Drug Screening.

- CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry. NIH.

- A review for cell-based screening methods in drug discovery. PMC - NIH.

- Affinity chromatography-based proteomics for drug target deconvolution...

- Competition Assay Protocol.

- Phenotypic Screening.

- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.

- How can off-target effects of drugs be minimised?.

- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments.

- Thermal Shift Assay. Proteos.

- Thermal shift assays for early-stage drug discovery. Axxam SpA.

- Thermal shift assay. Wikipedia.

- Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.

- Assay setup for competitive binding measurements. NanoTemper Technologies.

- Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.

- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online.

- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D

- Bioluminescent Kinase Profiling Systems for Characterizing Small Molecule Kinase Inhibitors. Technology Networks.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider

- Kinase Screening Assay Services. Reaction Biology.

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.

- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- Off-Target Effects Analysis.

- Small Molecule CRO Services for Kinase Discovery. AssayQuant.

- The protocol of competitive binding assay.

- Potent, Novel SARS-CoV-2 PLpro Inhibitors Block Viral Replication in Monkey and Human Cell Cultures. bioRxiv.

- Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential tre

- NMDA receptor antagonist. Wikipedia.

- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI.

- Allosteric antagonist action at triheteromeric NMDA receptors. PMC - PubMed Central.

- Cell-produced viral inhibitor: possible mechanism of action and chemical composition. PubMed.

- The Conduct of In Vitro and In Vivo Drug-Drug Interaction Studies: A PhRMA Perspective.

- Studies on the in Vitro and in Vivo Genotoxicity of [2,2-dimethyl-6- (4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid. PubMed.

- In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. YouTube.

- Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. PMC - NIH.

- Find a Clinical Trial. Pfizer.

- NMDA receptor Selective Inhibitors | Agonists | Antagonists | Modul

- NMDA receptor antagonist 6. MedchemExpress.com.

Sources

- 1. Allosteric antagonist action at triheteromeric NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 5. CP100356 Hydrochloride, a P-Glycoprotein Inhibitor, Inhibits Lassa Virus Entry: Implication of a Candidate Pan-Mammarenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescent Kinase Profiling Systems for Characterizing Small Molecule Kinase Inhibitors | Technology Networks [technologynetworks.com]

- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. assayquant.com [assayquant.com]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. proteos.com [proteos.com]

- 19. axxam.com [axxam.com]

- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. bio-rad.com [bio-rad.com]

- 22. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 23. jove.com [jove.com]

- 24. support.nanotempertech.com [support.nanotempertech.com]

- 25. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sygnaturediscovery.com [sygnaturediscovery.com]

- 31. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

CP 100356 hydrochloride salt properties

An In-Depth Technical Guide to CP 100356 Hydrochloride: A Potent P-glycoprotein and BCRP Inhibitor for Pharmacokinetic and Antiviral Research

Abstract